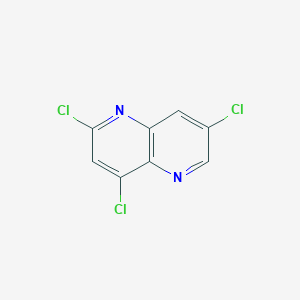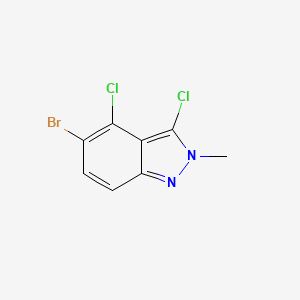![molecular formula C21H28N7O17P3 B12844247 [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12844247.png)
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Nicotinamide adenine dinucleotide phosphate is a non-canonical cofactor analog of nicotinamide adenine dinucleotide phosphate. It plays a crucial role in various biochemical processes, particularly in redox reactions. This compound is involved in electron transport and is essential for maintaining cellular redox balance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-nicotinamide adenine dinucleotide phosphate involves the phosphorylation of nicotinamide adenine dinucleotide at the 3’ position. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis typically involves the use of nicotinamide adenine dinucleotide kinase, which catalyzes the transfer of a phosphate group to nicotinamide adenine dinucleotide. Chemical synthesis may involve the use of phosphorylating agents under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 3’-nicotinamide adenine dinucleotide phosphate often relies on biotechnological approaches, utilizing genetically engineered microorganisms to produce the compound in large quantities. These microorganisms are cultured in bioreactors under optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3’-nicotinamide adenine dinucleotide phosphate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It acts as an electron carrier, alternating between oxidized and reduced states.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving 3’-nicotinamide adenine dinucleotide phosphate include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve aqueous solutions at physiological pH and temperature.
Major Products
The major products formed from reactions involving 3’-nicotinamide adenine dinucleotide phosphate depend on the specific reaction type. In oxidation-reduction reactions, the primary products are the oxidized and reduced forms of the compound.
Aplicaciones Científicas De Investigación
3’-nicotinamide adenine dinucleotide phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a cofactor in various enzymatic reactions, facilitating electron transfer.
Biology: It plays a role in cellular metabolism, particularly in pathways involving redox reactions.
Medicine: It is studied for its potential therapeutic applications in treating diseases related to oxidative stress and metabolic disorders.
Industry: It is used in the production of biosensors and diagnostic assays due to its role in redox reactions.
Mecanismo De Acción
The mechanism of action of 3’-nicotinamide adenine dinucleotide phosphate involves its role as an electron carrier. It participates in redox reactions by accepting and donating electrons, thereby maintaining cellular redox balance. The molecular targets include various oxidoreductase enzymes that utilize the compound as a cofactor. The pathways involved include glycolysis, the pentose phosphate pathway, and fatty acid synthesis.
Comparación Con Compuestos Similares
3’-nicotinamide adenine dinucleotide phosphate is similar to other nicotinamide adenine dinucleotide phosphate analogs, such as nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate. it is unique due to its specific phosphorylation at the 3’ position, which allows it to participate in distinct biochemical pathways without interfering with the functions of nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate.
List of Similar Compounds
- Nicotinamide adenine dinucleotide
- Nicotinamide adenine dinucleotide phosphate
- Nicotinamide adenine dinucleotide 2’-phosphate
Propiedades
Fórmula molecular |
C21H28N7O17P3 |
|---|---|
Peso molecular |
743.4 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-15(31)16(44-46(33,34)35)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)14(30)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
Clave InChI |
HRJGRSFNJUHUBY-NNYOXOHSSA-N |
SMILES isomérico |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O)C(=O)N |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


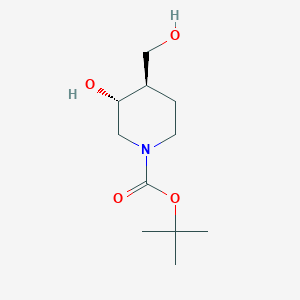


![2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12844185.png)
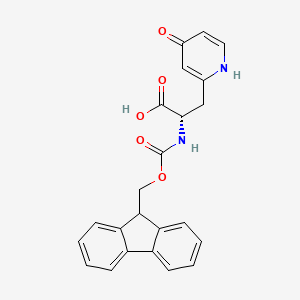
![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
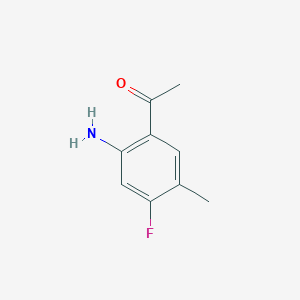
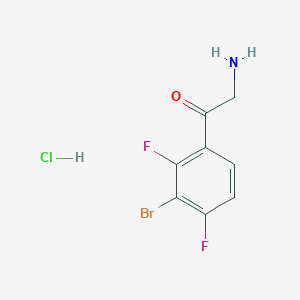
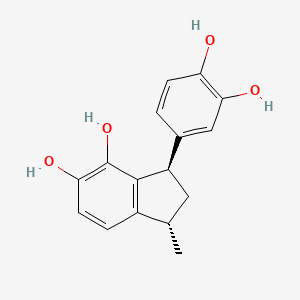

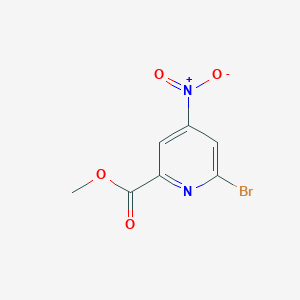
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)
